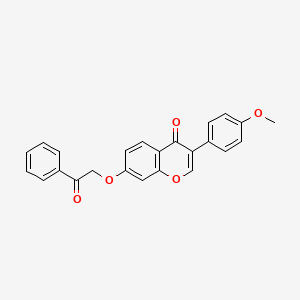
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one” is a type of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The methoxyphenyl and phenylethoxy groups are likely to contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromenone core structure, with a methoxyphenyl group attached at the 3-position and a phenylethoxy group attached at the 7-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the methoxy group might undergo demethylation, and the chromenone core might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and phenylethoxy groups could impact properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Researchers have synthesized novel compounds similar to 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, showing significant antibacterial and antifungal activity. These compounds have been tested against various microbial strains, demonstrating their potential as antimicrobial agents. The structure-activity relationships were further explored through molecular docking studies, highlighting their interactions with key protein targets in pathogenic organisms (Mandala et al., 2013).
Photophysics and Photochemistry
The phototransformation behaviors of chromenones have been studied, revealing insights into regioselective photocyclisation and dealkoxylation processes. These findings contribute to our understanding of the photophysical properties of chromenone derivatives and their potential applications in developing photo-responsive materials (Khanna et al., 2015).
Catalysis and Synthetic Applications
Studies have also explored the use of chromenone derivatives in catalysis, particularly in facilitating the Michael addition reaction for synthesizing Warfarin and its analogues. This highlights the compound's utility in organic synthesis, providing an efficient pathway to important medicinal compounds (Alonzi et al., 2014).
Natural Product Isolation and Characterization
Isolation from natural sources, such as Belamcanda chinensis, has shown that chromenone derivatives possess antimicrobiotic and anti-inflammatory properties. Such studies are crucial for identifying new bioactive compounds that can lead to the development of new therapeutic agents (Liu et al., 2008).
Synthesis of Novel Organic Compounds
Research has focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, aiming to discover compounds with high levels of antibacterial activity. These efforts contribute to the search for new antibiotics and antibacterial agents to combat resistant strains of bacteria (Behrami & Dobroshi, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-phenacyloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-29-23-13-19(11-12-20(23)24(21)26)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWRXYKNZYKZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
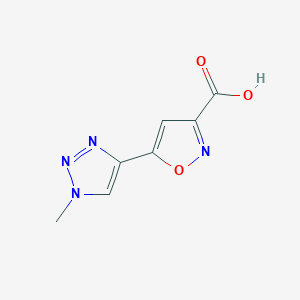
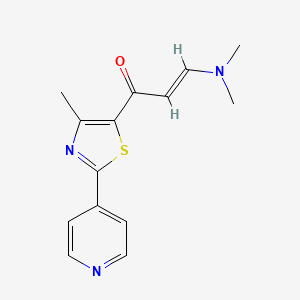


![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
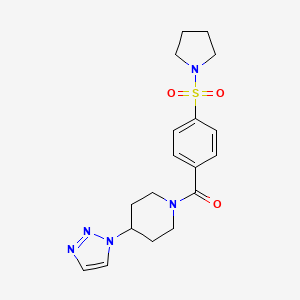
![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
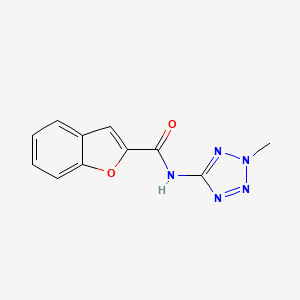
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)
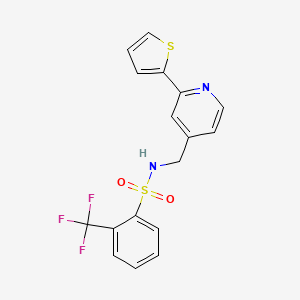
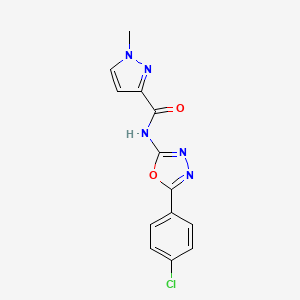
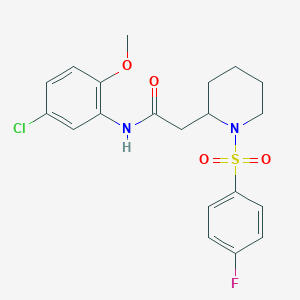
![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)

